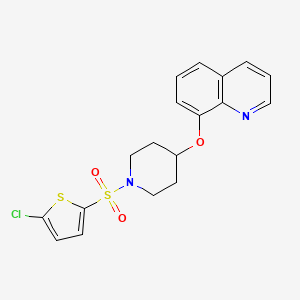

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S2/c19-16-6-7-17(25-16)26(22,23)21-11-8-14(9-12-21)24-15-5-1-3-13-4-2-10-20-18(13)15/h1-7,10,14H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKULOEOELVLFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate. The chlorothiophene sulfonyl group is then attached via a sulfonylation reaction, using reagents such as chlorothiophene sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Acids: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound could lead to the formation of quinoline N-oxide derivatives, while reduction could yield various reduced forms of the quinoline and piperidine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 8-hydroxyquinoline, including 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline, exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.

- Case Study : In a study evaluating the efficacy of various quinoline derivatives against human cancer cell lines (A549, HepG2, HeLa), compounds similar to 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline demonstrated IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. The incorporation of the 5-chlorothiophen moiety enhances its interaction with bacterial targets:

- Bacterial Strains Tested : The compound has been evaluated against both Gram-positive and Gram-negative bacteria.

- Efficacy : Preliminary results suggest that derivatives exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating potential for development as broad-spectrum antibacterial agents .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies have provided insights into how modifications of the quinoline core influence biological activity:

- Substituent Effects : Variations in substituents on the piperidine and quinoline rings can significantly alter potency and selectivity.

- Optimization Strategies : Research suggests that optimizing these substituents can lead to compounds with improved therapeutic indices and reduced toxicity .

Synthesis and Development

The synthesis of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline involves several steps:

Mechanism of Action

The mechanism of action of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Biological Activity

Overview

The compound 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is a complex organic molecule that integrates a quinoline core with a sulfonylated piperidine moiety. This unique structure includes a chlorothiophene group, which is believed to enhance its biological activity and potential applications in medicinal chemistry. The biological properties of this compound have garnered attention due to its potential interactions with various biological targets, making it a candidate for drug development.

Structural Characteristics

The molecular formula of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is , and it has a molecular weight of approximately 393.85 g/mol. The structural features include:

- Quinoline core : Contributes to the compound's aromatic properties.

- Piperidine ring : Essential for biological interactions.

- Sulfonamide linkage : Affects the compound's solubility and interaction with biological receptors.

Antimicrobial Properties

Research indicates that compounds containing quinoline and piperidine structures exhibit significant antimicrobial activity. The specific biological activity of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline is likely influenced by its structural characteristics, particularly the sulfonamide linkage and chlorothiophene group, which may enhance interactions with microbial enzymes or receptors .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. For instance, quinoline-based compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The presence of the sulfonyl group in 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline may further enhance its anticancer potential by modulating signaling pathways involved in tumor growth .

Antiviral Activity

Recent studies on quinoline derivatives suggest potential antiviral effects, particularly against viruses such as H5N1 and COVID-19. The antiviral activity appears to correlate with the lipophilicity and electron-withdrawing properties of substituents on the quinoline ring. Compounds with enhanced lipophilicity tend to exhibit improved antiviral activity while maintaining low cytotoxicity .

Synthesis Methods

The synthesis of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline can be achieved through various chemical pathways, including:

- Sulfonylation reactions : Involving quinoline derivatives using sulfonyl chlorides.

- Piperidine modification : Introducing the piperidine moiety through nucleophilic substitution reactions.

These methods have been optimized for better yield and selectivity, facilitating the production of complex derivatives .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline, a comparison with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloroquinolinone | Quinoline core with carbonyl | Antimicrobial |

| Piperidine Derivatives | Variations in piperidine ring | Analgesic effects |

| Sulfonamide Compounds | Sulfonamide group attached to various scaffolds | Antibacterial |

This table illustrates how variations in structure can lead to diverse functionalities, yet the unique combination in 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline may provide it with enhanced therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of quinoline derivatives, including those similar to 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline:

- Anticancer Screening : A study evaluating various quinoline derivatives found that certain modifications led to significant cytotoxicity against cancer cell lines, suggesting that similar modifications could enhance the activity of our compound .

- Antiviral Efficacy : Research into 8-hydroxyquinoline derivatives demonstrated promising results against influenza viruses, indicating that structural modifications like those present in 8-(...) could yield effective antiviral agents .

- Mechanistic Studies : Investigations into the mechanism of action for quinoline derivatives have shown that they can inhibit key enzymes involved in cellular signaling pathways related to cancer progression .

Q & A

Q. What are the recommended synthetic routes for 8-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions:

- Step 1: Prepare the piperidine intermediate via nucleophilic substitution of 1-benzyl-4-piperidone, followed by sulfonylation with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Couple the sulfonylated piperidine to 8-hydroxyquinoline using Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) or direct nucleophilic aromatic substitution under reflux in aprotic solvents like DMF .

- Optimization: Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0°C to room temperature for sulfonylation). Purify intermediates via column chromatography (SiO₂, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- GC-MS: Confirm molecular ion peaks (e.g., m/z 477 [M+H]⁺) and fragmentation patterns, though sensitivity may vary (intensity 0.5–8%) .

- ¹H/¹³C NMR: Assign protons adjacent to electronegative groups (e.g., sulfonyl-O at δ 3.5–4.5 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine ring .

- XRPD/TGA-DSC: Validate crystallinity and thermal stability (e.g., melting points >200°C with <5% weight loss below 150°C) .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl or piperidine moieties alter bioactivity?

Methodological Answer:

- SAR Studies: Replace the 5-chlorothiophene with fluorinated or bulkier aryl sulfonamides (e.g., 4-fluorophenyl) to assess steric/electronic effects on target binding. Synthesize analogs via parallel synthesis and screen against disease-relevant enzymes (e.g., kinases) .

- Data Interpretation: Compare IC₅₀ values using ANOVA; a 10-fold decrease in activity with bulkier groups suggests steric hindrance at the binding pocket .

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with homology-modeled targets (e.g., PARP-1). Parameterize the sulfonyl group’s partial negative charge and assess hydrogen bonding with catalytic residues .

- MD Validation: Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2.0 Å). Correlate with experimental IC₅₀ data; discrepancies >1 log unit may indicate solvation effects .

Q. How can contradictory biological assay results (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

Methodological Answer:

- Hypothesis Testing: Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). For IC₅₀ discrepancies in enzymatic vs. cellular assays, check membrane permeability via PAMPA (Peff <5 × 10⁻⁶ cm/s indicates poor uptake) .

- Data Triangulation: Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize assays addressing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.